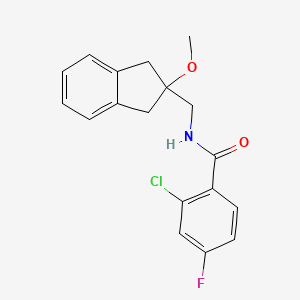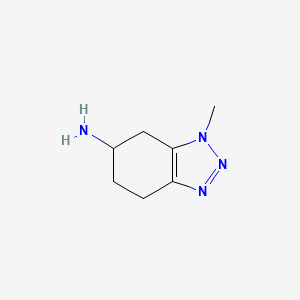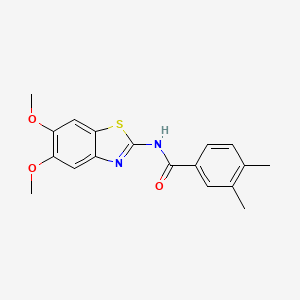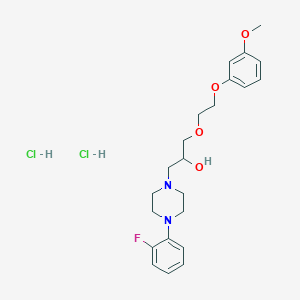![molecular formula C16H12F3NO4S B2501273 3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid CAS No. 379729-52-9](/img/structure/B2501273.png)
3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid, also known as TFPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. TFPAA is a sulfonamide derivative that has a unique chemical structure, which makes it an interesting compound for scientific research. In
科学的研究の応用
Optoelectronic Properties
Studies have shown that certain derivatives of acrylic acid exhibit promising optoelectronic properties. For instance, the molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a derivative with a similar structure, has been extensively studied for its structural, optoelectronic, and thermodynamic properties. This compound has shown potential as a nonlinear optical material due to its significant dipole moment, polarizability, and hyperpolarizability, making it an important dye used in dye-sensitized solar cells (DSSCs) (C. Fonkem et al., 2019).
Luminescence and Polymer Science
In the field of luminescence and polymer science, terbium-doped poly(acrylic acid) containing certain ligands has been synthesized, showcasing enhanced luminescence properties due to the coordination between the dopant cations and the carboxylate anions. This demonstrates the potential of acrylic acid derivatives in creating advanced luminescent materials (M. Flores et al., 2006).
High-Tech Applications and Polymerization
Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid are pivotal in the synthesis of copolymers and terpolymers, drawing attention for their low toxicity and versatility in high-tech applications. These materials have been utilized in a wide range of fields, including lithography, polymer electrolyte membranes for fuel cells, and lithium-ion batteries, highlighting the significant potential of trifluoromethyl acrylic acid derivatives in advanced material science (Y. Patil & B. Améduri, 2013).
Anticancer Research
Cinnamic acid derivatives, which share a functional relationship with acrylic acid derivatives, have been under research for their anticancer properties. These compounds, through their chemical structure, offer multiple reactive sites for modifications, leading to various synthetic antitumor agents. The anticancer potential of cinnamic acid derivatives remains a significant area of interest, showcasing the broader applicability of acrylic acid derivatives in medicinal chemistry (P. De et al., 2011).
Safety and Hazards
特性
IUPAC Name |
(E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-13(10-12)20-25(23,24)14-7-4-11(5-8-14)6-9-15(21)22/h1-10,20H,(H,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEATXHGLJMWIR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)
![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)

![8-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B2501200.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)
![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)
